molecular formula C14H17N5O B8343548 N-(4-Morpholin-4-yl-phenyl)-pyrimidine-4,6-diamine

N-(4-Morpholin-4-yl-phenyl)-pyrimidine-4,6-diamine

Cat. No. B8343548
M. Wt: 271.32 g/mol
InChI Key: PYCWEYSXUSNRON-UHFFFAOYSA-N
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Patent
US08552002B2

Procedure details

The title compound is prepared analogously as described in Example 105A from 6-chloro-pyrimidin-4-ylamine and 4-morpholinoaniline. The semi-solid reaction mixture received after cooling to room temperature is dissolved in warm methanol, basified with conc. aqueous ammonia solution and the mixture concentrated to half of its volume. The precipitate obtained after addition of H2O is filtered off, washed with H2O and dried in vacuo to afford the title compound. Faintly violet solid, ESI-MS: 272.3 [MH]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[O:9]1[CH2:14][CH2:13][N:12]([C:15]2[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=2)[CH2:11][CH2:10]1.N.O>CO>[N:12]1([C:15]2[CH:21]=[CH:20][C:18]([NH:19][C:2]3[CH:3]=[C:4]([NH2:8])[N:5]=[CH:6][N:7]=3)=[CH:17][CH:16]=2)[CH2:11][CH2:10][O:9][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=N1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)C1=CC=C(N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared analogously
CUSTOM
Type
CUSTOM
Details
The semi-solid reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated to half of its volume
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C=C1)NC1=NC=NC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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